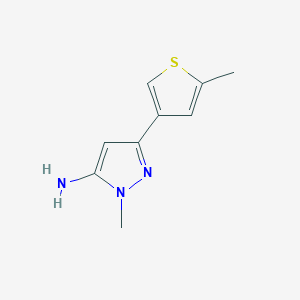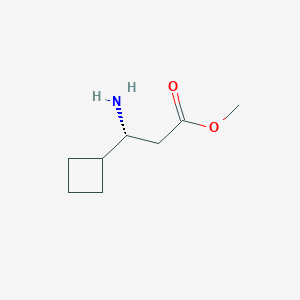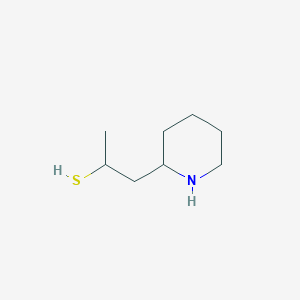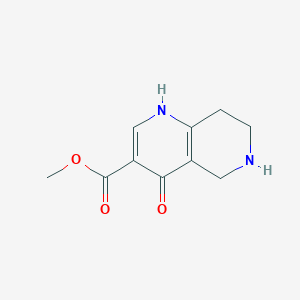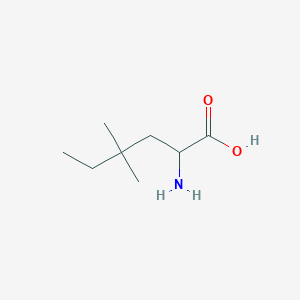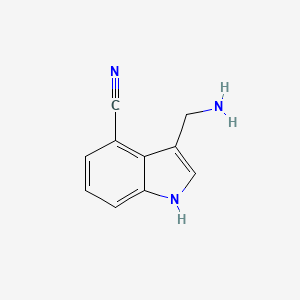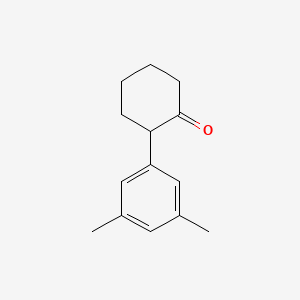
2-(3,5-Dimethylphenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C14H18O It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cyclohexan-1-one typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 2-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid
Reduction: 2-(3,5-Dimethylphenyl)cyclohexanol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3-Dimethylphenyl)cyclohexan-1-one
- 2-Cyclohexen-1-one, 3,5-dimethyl-
Uniqueness
2-(3,5-Dimethylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13H,3-6H2,1-2H3 |
Clave InChI |
ZJKPEGOGGSCPKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2CCCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


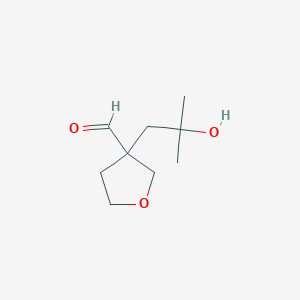
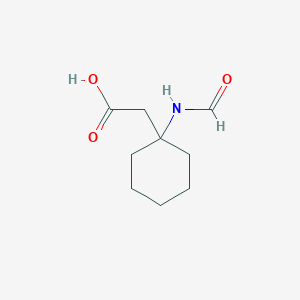
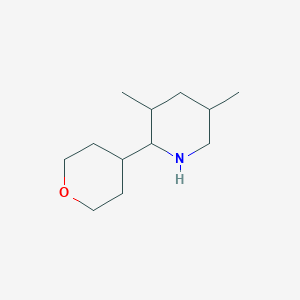
![2-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B15272730.png)
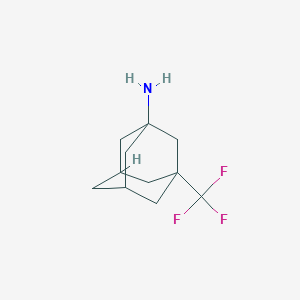
amine](/img/structure/B15272739.png)
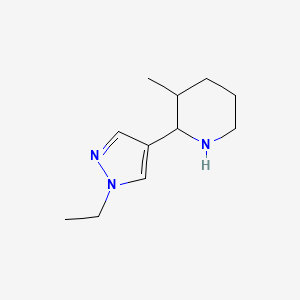
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
